cucurbitacin IIb

Cervical Cancer Antiproliferative Activity Cancer Cell Selectivity

Cucurbitacin IIb (CuIIb, 23,24-dihydrocucurbitacin F) is a chemically distinct cucurbitacin that uniquely enhances NF-κB phosphorylation while simultaneously inhibiting STAT3, JNK, and Erk1/2—a dual signaling profile not shared by cucurbitacins B or D. With documented HeLa IC50 of 7.3 µM and 56.9% apoptosis induction at 8 µM, it is the preferred tool for dissecting STAT3/NF-κB crosstalk in apoptosis and inflammation research. Available at ≥98% purity with full Certificate of Analysis, ensuring reproducible results and reliable analytical method validation.

Molecular Formula C30H48O7
Molecular Weight 520.7 g/mol
CAS No. 50298-90-3
Cat. No. B150099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecucurbitacin IIb
CAS50298-90-3
Synonyms23,24-dihydrocucurbitacin F
hemslecin B
Molecular FormulaC30H48O7
Molecular Weight520.7 g/mol
Structural Identifiers
SMILESCC1(C(C(CC2C1=CCC3C2(C(=O)CC4(C3(CC(C4C(C)(C(=O)CCC(C)(C)O)O)O)C)C)C)O)O)C
InChIInChI=1S/C30H48O7/c1-25(2,36)12-11-21(33)30(8,37)23-19(32)14-27(5)20-10-9-16-17(13-18(31)24(35)26(16,3)4)29(20,7)22(34)15-28(23,27)6/h9,17-20,23-24,31-32,35-37H,10-15H2,1-8H3/t17-,18+,19-,20+,23?,24-,27+,28-,29+,30+/m1/s1
InChIKeyVVBWBGOEAVGFTN-BLGDFNBKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cucurbitacin IIb (CAS 50298-90-3): Baseline Characterization and Procurement Context for the Tetracyclic Triterpenoid


Cucurbitacin IIb (CuIIb, also known as 23,24-dihydrocucurbitacin F or hemslecin B) is a tetracyclic triterpenoid belonging to the cucurbitacin family, isolated primarily from Hemsleya amabilis and Ibervillea sonorae [1]. With molecular formula C30H48O7 and molecular weight 520.70 g/mol, this compound exhibits dual anti-inflammatory and pro-apoptotic activities via modulation of STAT3, JNK, Erk1/2, and NF-κB signaling pathways [2]. Unlike more extensively studied cucurbitacins such as B and E, CuIIb possesses a distinct dihydro modification at the C23-C24 position that alters its biological profile and physicochemical properties, establishing its identity as a chemically and functionally distinct entity rather than an interchangeable analog .

Why Generic Substitution of Cucurbitacin IIb with Other Cucurbitacins Is Scientifically Unjustified


Cucurbitacin IIb cannot be treated as functionally interchangeable with other cucurbitacins due to structurally encoded differences in both biological target engagement and pharmacokinetic behavior. While cucurbitacins B and D exhibit broad, high-potency cytotoxicity across multiple cancer cell lines [1], CuIIb demonstrates a distinct signaling profile characterized by dual NF-κB pathway enhancement concurrent with STAT3/JNK inhibition—a regulatory pattern not uniformly shared across the cucurbitacin class . Furthermore, CuIIb's unique C23-C24 dihydro modification confers differential solubility characteristics compared to unsaturated analogs, directly impacting formulation strategies and experimental reproducibility . In vivo, CuIIb exhibits altered pharmacokinetics under inflammatory conditions relative to its closely related co-metabolite cucurbitacin IIa, demonstrating that even minor structural variations within the class translate to meaningful differences in systemic exposure and clearance [2]. These compound-specific properties render generic substitution scientifically invalid for applications requiring precise mechanistic interpretation or reproducible biological outcomes.

Cucurbitacin IIb (CAS 50298-90-3): Quantified Differentiation Evidence for Procurement Decision-Making


Antiproliferative Activity and Cancer Cell Selectivity of Cucurbitacin IIb in Cervical Cancer Models

Cucurbitacin IIb demonstrates quantifiable antiproliferative activity against human cervical cancer (HeLa) and lung cancer (A549) cell lines with IC50 values of 7.3 µM and 7.8 µM, respectively, while showing reduced efficacy against the non-cancerous murine L929 cell line [1]. This contrasts with the more broadly cytotoxic profile of cucurbitacins B and D, which exhibit potent effects across a wide range of cancer cell lines with IC50 values often in the sub-micromolar to low micromolar range across multiple tumor types [2], and with cucurbitacin E which shows IC50 values of 7.2 µM (MCF-7), 2.1 µM (MDA-MB-231), and 5.4 µM (A2780) [3].

Cervical Cancer Antiproliferative Activity Cancer Cell Selectivity

Pharmacokinetic Comparison of Cucurbitacin IIb versus Cucurbitacin IIa in Normal and Inflammatory States

In a direct head-to-head pharmacokinetic study in rats, cucurbitacin IIb exhibited a markedly different systemic exposure profile compared to its close structural analog cucurbitacin IIa, with Cmax values of 32.04 ± 9.07 ng/mL (IIb) versus 7.60 ± 2.76 ng/mL (IIa) in normal rats, representing a 4.2-fold higher peak plasma concentration for IIb [1]. Furthermore, under indomethacin-induced inflammatory conditions, IIb clearance was substantially altered (prolonged T1/2 and increased AUC) whereas IIa's pharmacokinetics remained relatively unchanged, indicating disease-state-dependent disposition unique to IIb [1]. The method employed achieved an LLOQ of 0.15 ng/mL for IIb, demonstrating the analytical sensitivity required for precise quantification [1].

Pharmacokinetics In Vivo Bioavailability

Commercially Available Purity Specifications and Batch-to-Batch Consistency for Cucurbitacin IIb

Commercially available cucurbitacin IIb is supplied with quantifiable purity specifications that vary by vendor, enabling informed procurement decisions based on experimental requirements. Selleck Chemicals provides CuIIb at 99.84% purity with batch-specific HPLC verification and 3-year stability at -20°C . MedChemExpress supplies at 99.74% purity . ChemFaces offers ≥98% purity with full Certificate of Analysis documentation including COA, MSDS, and SDF files . AKSci provides a minimum purity specification of 95% . This tiered purity landscape allows users to align procurement with specific application requirements, from high-purity mechanistic studies to initial screening assays.

Purity Quality Control Procurement Specifications

Differential Signaling Pathway Engagement: NF-κB Activation Profile of Cucurbitacin IIb

Cucurbitacin IIb exhibits a distinctive dual signaling modulation pattern characterized by concurrent inhibition of STAT3, JNK, and Erk1/2 phosphorylation combined with enhancement of IκB and NF-κB (p65) phosphorylation, alongside blockade of NF-κB nuclear translocation and decreased IκBα and TNF-α mRNA levels [1]. This profile differs notably from the signaling effects reported for cucurbitacin B, which primarily inhibits JAK2/STAT3 phosphorylation and translocation without the concurrent NF-κB enhancement observed with IIb [2]. Functionally, CuIIb treatment (8 µM, 24 h) increased total apoptosis in HeLa and A549 cells by 56.9% and 52.3%, respectively, relative to negative controls (p < 0.005) [3].

STAT3 Inhibition NF-κB Signaling Apoptosis

Physicochemical Properties: Defined Solubility Profile of Cucurbitacin IIb for Formulation Planning

Cucurbitacin IIb exhibits a well-defined solubility profile at 25°C with high solubility in DMSO (100 mg/mL, 192.04 mM) and ethanol (100 mg/mL, 192.04 mM), but complete insolubility in water . This profile enables preparation of concentrated stock solutions for in vitro studies. For in vivo administration, CuIIb can be formulated as a homogeneous suspension in CMC-Na at ≥5 mg/mL . Compared to other cucurbitacins, this solubility profile aligns with the general lipophilic nature of the class, but the specific quantitative solubility data enables precise formulation calculations without empirical trial-and-error.

Solubility Formulation In Vivo Dosing

Cucurbitacin IIb (CAS 50298-90-3): Evidence-Based Research and Industrial Application Scenarios


Cervical and Lung Cancer Mechanism Studies Requiring Defined STAT3/NF-κB Dual Modulation

For researchers investigating the intersection of STAT3 inhibition and NF-κB activation in apoptosis induction, cucurbitacin IIb provides a chemically defined tool compound with documented IC50 values of 7.3 µM (HeLa) and 7.8 µM (A549) and quantified apoptosis induction of 56.9% and 52.3% respectively at 8 µM [1]. The compound's concurrent inhibition of STAT3/JNK/Erk1/2 phosphorylation alongside enhanced IκB/NF-κB phosphorylation [2] enables mechanistic dissection of pathway cross-talk that cannot be achieved with cucurbitacins B or D, which lack this NF-κB enhancement profile. This scenario is particularly relevant for studies seeking to differentiate between STAT3-dependent and NF-κB-modulated apoptotic mechanisms.

In Vivo Pharmacokinetic and Disease-State Pharmacology Studies

Cucurbitacin IIb is appropriate for in vivo studies requiring a cucurbitacin with characterized pharmacokinetic behavior. Direct comparative PK data demonstrate that CuIIb achieves a 4.2-fold higher Cmax than CuIIa in normal rats (32.04 ± 9.07 ng/mL vs. 7.60 ± 2.76 ng/mL) and exhibits disease-state-dependent clearance alterations under inflammatory conditions [3]. The validated HPLC-MS/MS method with LLOQ of 0.15 ng/mL enables precise quantification in biological matrices [3]. Researchers should select CuIIb over CuIIa when higher systemic exposure is required or when investigating inflammation-dependent drug disposition mechanisms.

High-Purity Natural Product Reference Standard for Analytical Method Development

For analytical laboratories developing or validating quantitative methods for cucurbitacin detection in botanical extracts or biological samples, CuIIb is commercially available at purity levels up to 99.84% with full Certificate of Analysis documentation . This high-purity grade supports accurate calibration curve construction and method validation per ICH guidelines. The defined solubility parameters (DMSO/ethanol: 100 mg/mL; water: insoluble) facilitate precise standard preparation without solubility-related variability. This scenario is particularly relevant for quality control laboratories and pharmacognosy research groups requiring authenticated reference materials.

Cell-Based Screening Assays for Anti-Inflammatory Activity

Cucurbitacin IIb is suitable for anti-inflammatory screening programs requiring a compound with documented effects on TNF-α mRNA reduction and NF-κB pathway modulation [2]. Unlike broader-spectrum cucurbitacins that may introduce confounding cytotoxicity, CuIIb's reduced effect on non-cancerous L929 cells [1] provides a more tractable window for studying inflammation-specific mechanisms. Researchers should consider CuIIb when assay design requires balancing anti-inflammatory readouts with acceptable cellular viability parameters.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for cucurbitacin IIb

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.